CDP-840 Exhibits Simple Competitive Inhibition, Unlike Rolipram's Complex Mixed-Affinity Binding
CDP-840 functions as a simple competitive inhibitor across all PDE4 isoenzymes. In stark contrast, rolipram demonstrates heterogeneous inhibition, engaging both a low-affinity catalytic site and a high-affinity site (Sr). This difference is most apparent against the PDE4A330-886 variant: CDP-840 maintains consistent potency (IC50 = 3.9 nM), whereas rolipram's activity drops precipitously to a low-affinity state (IC50 = 1022 nM) [1]. This mechanistic consistency makes CDP-840 a more reliable and interpretable tool for probing PDE4 function.
| Evidence Dimension | Inhibition of PDE4A330-886 variant (catalytic site) |
|---|---|
| Target Compound Data | IC50 = 3.9 nM |
| Comparator Or Baseline | Rolipram: IC50 = 1022 nM |
| Quantified Difference | CDP-840 is ~262-fold more potent at the low-affinity rolipram catalytic site |
| Conditions | Human recombinant PDE4A330-886 variant in vitro |
Why This Matters
This ensures consistent, predictable dose-response relationships in enzymatic and cellular assays, avoiding the confounding variable of mixed-affinity binding seen with rolipram.
- [1] Perry MJ, O'Connell J, Walker C, Crabbe T, Baldock D, Russell A, et al. CDP840: a novel inhibitor of PDE-4. Cell Biochem Biophys. 1998;29(1-2):113-132. View Source
